3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, a mouthful to say but a fascinating chemical structure to analyze. This compound features multiple aromatic rings, halogen and methoxy functional groups, and a diazepine backbone, indicating its potential pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multistep process. One of the primary routes involves the condensation of 2-chlorobenzaldehyde with a dimethoxy-substituted aromatic amine, followed by cyclization and reduction steps to form the hexahydro-diazepine core.
Reaction conditions typically involve the use of strong acids or bases as catalysts and specific temperature controls to ensure proper cyclization and reduction.
Industrial Production Methods:
Industrially, large-scale production can involve continuous flow synthesis, which improves the efficiency and yield of the compound. This method also allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized using reagents such as potassium permanganate to form corresponding oxides.
Reduction: Can undergo reduction reactions with agents like lithium aluminium hydride.
Substitution: Halogen substitution can occur with nucleophilic reagents to replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate under acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products:
Oxidized oxides, reduced amines, and various substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis due to its stable diazepine ring structure.
Serves as a precursor for more complex heterocyclic compounds.
Biology:
Its derivatives are studied for potential enzyme inhibition properties, providing insights into enzyme mechanisms.
Medicine:
Industry:
Utilized in the development of advanced materials and polymers due to its robust structural characteristics.
Mechanism of Action
This compound exerts its effects primarily through interaction with receptors in the central nervous system, specifically binding to sites similar to those targeted by benzodiazepines.
It may modulate neurotransmitter release and receptor activity, impacting neural pathways associated with anxiety and sedation.
Comparison with Similar Compounds
Benzodiazepine derivatives like diazepam and lorazepam.
Other diazepine-based compounds with varying substituents on the aromatic rings.
Uniqueness:
The presence of the 2-chlorophenyl and 2,3-dimethoxyphenyl groups offers unique electronic and steric properties, potentially leading to distinct pharmacological profiles compared to other benzodiazepines.
Its specific substituents may also influence its interaction with biological targets, making it a compound of interest for further pharmacological studies.
Properties
IUPAC Name |
9-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c1-32-24-13-7-9-18(27(24)33-2)26-25-22(29-20-11-5-6-12-21(20)30-26)14-16(15-23(25)31)17-8-3-4-10-19(17)28/h3-13,16,26,29-30H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHVQTBSOJWSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.